molecular formula C13H7N3O6S B15008804 4,6-dinitro-2-phenyl-1,2-benzothiazol-3(2H)-one 1-oxide

4,6-dinitro-2-phenyl-1,2-benzothiazol-3(2H)-one 1-oxide

Cat. No.: B15008804
M. Wt: 333.28 g/mol
InChI Key: NDEKPPFFSPXGCF-UHFFFAOYSA-N
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Description

4,6-Dinitro-2-phenyl-1,2-benzothiazol-3(2H)-one 1-oxide is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of nitro groups and a phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dinitro-2-phenyl-1,2-benzothiazol-3(2H)-one 1-oxide typically involves multi-step organic reactions. One common method might include the nitration of a precursor benzothiazole compound followed by oxidation and phenylation steps. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and oxidation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. Safety measures would be critical due to the presence of nitro groups, which can be explosive under certain conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more highly oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different chemical and biological properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4,6-Dinitro-2-phenyl-1,2-benzothiazol-3(2H)-one 1-oxide may have applications in various fields of scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of nitro groups and the benzothiazole ring could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Lacks the nitro groups, which can significantly alter its chemical properties.

    4,6-Dinitrobenzothiazole: Similar nitro substitution pattern but without the phenyl group.

    Benzothiazole-2-thiol: Contains a thiol group instead of the nitro groups.

Uniqueness

4,6-Dinitro-2-phenyl-1,2-benzothiazol-3(2H)-one 1-oxide is unique due to the combination of nitro groups and a phenyl ring on the benzothiazole scaffold. This unique structure can impart distinct chemical reactivity and potential biological activity compared to other benzothiazole derivatives.

Properties

Molecular Formula

C13H7N3O6S

Molecular Weight

333.28 g/mol

IUPAC Name

4,6-dinitro-1-oxo-2-phenyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H7N3O6S/c17-13-12-10(16(20)21)6-9(15(18)19)7-11(12)23(22)14(13)8-4-2-1-3-5-8/h1-7H

InChI Key

NDEKPPFFSPXGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3S2=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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